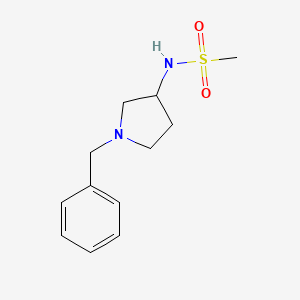![molecular formula C19H24N2O2 B7566156 1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea](/img/structure/B7566156.png)
1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea, also known as MPBU, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MPBU belongs to the class of urea derivatives, which have been extensively studied for their various pharmacological activities.
Wirkmechanismus
The mechanism of action of 1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal functioning of the cytoskeleton. This leads to the activation of apoptotic pathways and the eventual death of cancer cells.
Biochemical and Physiological Effects
1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. 1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival and proliferation. Additionally, 1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea has been shown to induce cell cycle arrest in cancer cells by inhibiting the activity of cyclin-dependent kinases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea in lab experiments is its high potency and selectivity towards cancer cells. 1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea in lab experiments is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
Future research on 1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea could focus on improving its solubility and bioavailability through the development of novel drug delivery systems. Additionally, further studies could investigate the potential of 1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea in combination with other chemotherapeutic agents to enhance its efficacy and reduce the risk of drug resistance. Finally, research could also explore the potential of 1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.
Synthesemethoden
The synthesis of 1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea involves the reaction of 2-methoxybenzylamine with 3-phenylbutyl isocyanate in the presence of a catalyst. The resulting product is further purified through recrystallization to obtain 1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea in its pure form.
Wissenschaftliche Forschungsanwendungen
1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea exhibits cytotoxic effects on cancer cells, including breast cancer, ovarian cancer, and lung cancer cells. 1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
Eigenschaften
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-(3-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15(16-8-4-3-5-9-16)12-13-20-19(22)21-14-17-10-6-7-11-18(17)23-2/h3-11,15H,12-14H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXCRZBNLUINJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)NCC1=CC=CC=C1OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B7566077.png)
![N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566081.png)
![3-[[Benzyl(oxolan-2-ylmethyl)amino]methyl]benzamide](/img/structure/B7566083.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea](/img/structure/B7566084.png)
![N-[[3-(butanoylamino)phenyl]methyl]-7-methoxy-2-methylquinoline-3-carboxamide](/img/structure/B7566095.png)

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B7566121.png)
![N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B7566122.png)
![4-[(2-Ethylpiperidino)methyl]-3,5-dimethylisoxazole](/img/structure/B7566130.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)acetamide](/img/structure/B7566134.png)

![N-[(1-phenylcyclopentyl)methyl]methanesulfonamide](/img/structure/B7566145.png)
![2-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7566148.png)
![2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone](/img/structure/B7566160.png)